molecular formula C14H18N2O2 B5814050 N-[2-(1-piperidinylcarbonyl)phenyl]acetamide CAS No. 42103-91-3

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No.: B5814050
CAS No.: 42103-91-3
M. Wt: 246.30 g/mol
InChI Key: RURHCQYUWIEKQO-UHFFFAOYSA-N
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Description

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.136827821 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)15-13-8-4-3-7-12(13)14(18)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHCQYUWIEKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355158
Record name ST061770
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42103-91-3
Record name ST061770
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Synthesis:an Enantioselective Synthesis Would Involve Using a Chiral Influence to Favor the Formation of One Atropisomer over the Other. This Could Potentially Be Achieved By:

Catalytic Asymmetric Functionalization: A prochiral precursor could be functionalized using a chiral catalyst. For instance, methods involving peptide-catalyzed electrophilic aromatic substitution have been successfully used to synthesize atropisomeric benzamides by introducing a bulky group at an ortho position in an enantioselective manner nih.gov.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct a subsequent reaction stereoselectively. After establishing the desired atropisomeric conformation, the auxiliary would be removed.

Chiral Resolution:if a Synthetic Pathway Yields a Racemic Mixture of Atropisomers, They Could Be Separated Using Chiral Resolution Techniques. This is a Common and Effective Strategy when Direct Asymmetric Synthesis is Not Feasiblebocsci.comwikipedia.org.

Formation of Diastereomeric Salts: The racemic mixture could be reacted with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid or 1-phenylethylamine), to form a pair of diastereomeric salts wikipedia.org. These diastereomers possess different physical properties, such as solubility, which can allow for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers based on their differential interactions with the chiral support material.

Illustrative Data for Stereochemical Control

While no specific experimental data on the stereoselective synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been reported, the following table illustrates the type of results that would be sought in such research. The data are hypothetical and based on findings for analogous atropisomeric systems.

Synthetic ApproachChiral InfluenceHypothetical Enantiomeric Ratio (er)Hypothetical Rotational Barrier (ΔG‡, kcal/mol)Reference Methodology
Asymmetric CatalysisPeptide-based Catalyst95:5>25Enantioselective Bromination nih.gov
Chiral Resolution(+)-Tartaric Acid>99:1 (after crystallization)>25Diastereomeric Salt Crystallization wikipedia.org
Chiral ResolutionChiral HPLC Column>99:1>25Chromatographic Separation

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 1 Piperidinylcarbonyl Phenyl Acetamide Analogues

Positional Scanning and Substituent Effects on Biological Activity

Systematic modification of the N-[2-(1-piperidinylcarbonyl)phenyl]acetamide scaffold has provided deep insights into the structural requirements for biological activity. Researchers have explored substitutions on the phenyl ring, modifications of the piperidine (B6355638) moiety, and variations of the acetamide (B32628) group to map the pharmacophore and optimize molecular interactions.

The phenyl ring of the acetamide portion is a critical site for modification to modulate potency, selectivity, and pharmacokinetic properties. Studies on related N-phenylacetamide structures have demonstrated that the nature and position of substituents on this ring significantly impact biological outcomes.

For instance, in a series of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides, which share the N-phenylacetamide core, a clear distinction in activity was observed between monosubstituted and disubstituted phenyl rings. Generally, monosubstituted analogues displayed superior neuroprotective effects and inhibitory activity against carbonic anhydrase II compared to their disubstituted counterparts. This suggests that for certain targets, excessive substitution on the phenyl ring may introduce steric hindrance or unfavorable electronic properties that detract from optimal binding.

Similarly, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents revealed that electron-withdrawing groups, such as a nitro moiety, conferred higher cytotoxic effects compared to electron-donating methoxy (B1213986) groups. nih.gov The position of the substituent is also crucial; a para-nitro substituent on the N-phenyl ring resulted in the most active compound against the MCF-7 cell line. nih.gov These findings underscore the importance of electronic effects, where electron-withdrawing groups may enhance interactions with specific biological targets.

Compound SeriesSubstitution PatternGeneral Observation on Biological ActivitySource
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamidesMonosubstituted PhenylGenerally better neuroprotective and inhibitory activity mdpi.com
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamidesDisubstituted PhenylGenerally lower activity compared to monosubstituted analogues mdpi.com
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesPhenyl with Nitro group (electron-withdrawing)Higher cytotoxic effect nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesPhenyl with Methoxy group (electron-donating)Lower cytotoxic effect nih.gov

The piperidine ring is a common scaffold in pharmaceuticals, valued for its ability to orient substituents in specific three-dimensional arrangements. nih.gov Modifications to this ring in analogues of this compound can profoundly affect binding affinity by altering its conformation.

One effective strategy to control the piperidine ring's conformation is the introduction of chemical bridges. By incorporating one- or two-carbon bridges, sterically constrained analogues such as 2-azanorbornanes, nortropanes, and isoquinuclidines can be created. nih.gov This approach aims to lock the piperidine ring into a conformation that is more favorable for receptor binding. Studies on P2Y14R antagonists showed that various bridged piperidine derivatives maintained or, in some cases, improved receptor affinity. nih.gov For example, a quinuclidine (B89598) analogue, where the piperidine is locked in a specific conformation, maintained the high affinity of the parent piperidine compound, suggesting that the receptor can accommodate this rigid structure. nih.gov

These modifications highlight a trend in medicinal chemistry to increase the three-dimensionality of molecules. Bridged piperidines can also exhibit lower lipophilicity and greater aqueous solubility, which are desirable drug-like properties. nih.gov

Piperidine ModificationKey FeatureImpact on Receptor Affinity (Example: P2Y14R)Source
Unmodified PiperidineFlexibleHigh Affinity (Baseline) nih.gov
Quinuclidine AnalogueBridged, sterically constrainedMaintained high affinity nih.gov
2-Azanorbornane DerivativesBridged, chiralPreserved receptor affinity nih.gov
Nortropane DerivativesBridged, bicyclicPreserved receptor affinity nih.gov

The acetamide group serves as a key structural element, and variations in its N-substituents can fine-tune ligand-receptor interactions. Research on pyrazolopyrimidine scaffolds with a terminal N,N-disubstituted acetamide revealed new structure-activity relationships for translocator protein (TSPO) ligands. pnas.orgthieme-connect.com

These studies demonstrated that N,N-acetamide disubstitution allows for the introduction of diverse chemical groups without sacrificing binding affinity. pnas.orgthieme-connect.com For example, it was found that while homologation to two benzyl (B1604629) groups significantly decreased affinity, a heterozygous phenyl-ethyl substitution pattern was particularly favorable, leading to a ligand with picomolar activity. thieme-connect.com This indicates a specific pocket or region in the binding site that optimally accommodates one larger aromatic group and one smaller alkyl group. The ethyl group was generally well-tolerated in combination with many other N-substitutions on the acetamide nitrogen. thieme-connect.com

N-Acetamide Substituent 1N-Acetamide Substituent 2Observation on Binding Affinity (Example: TSPO)Source
EthylPhenylVery high (pico-molar) affinity thieme-connect.com
BenzylBenzylSignificantly decreased affinity thieme-connect.com
EthylVarious other groupsGenerally well-tolerated thieme-connect.com

Linker Region Modifications and Their Influence on Molecular Recognition

The rigidity of a linker is a critical factor. The planar nature of the amide bond restricts conformational flexibility, which is crucial for organizing molecular structures for specific functions. motion.ac.inmotion.ac.in While short, rigid linkers can pre-organize a molecule into an optimal binding conformation, they may also reduce its adaptability to the target. mdpi.com Conversely, longer, more flexible linkers can allow for better adaptation but may come at an entropic cost upon binding. mdpi.com Studies on bis-quaternary ammonium (B1175870) compounds (bisQACs) have shown that an optimal linker length is necessary to enhance binding to bacterial membranes and increase efficacy; linkers that are too short or too long result in diminished activity. mdpi.com

Isoelectronic and Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. It involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.gov Bioisosteres are broadly defined as groups or molecules that possess similar shapes, volumes, and electronic distributions, leading to similar biological activities. motion.ac.in

This strategy is particularly relevant for the phenyl ring in the this compound scaffold. Phenyl rings are common in pharmaceuticals but can contribute to undesirable properties like poor solubility or metabolic instability. nih.gov Non-classical bioisosteres with a higher fraction of sp3-hybridized carbons have gained attention as a means to "escape from flatland" and improve physicochemical properties. nih.gov

Examples of effective phenyl ring bioisosteres include bicyclo[1.1.1]pentane (BCP), cubane, and bridged piperidines. nih.gov In the optimization of an antimalarial series, a BCP analogue was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties. rsc.org Similarly, a bridged piperidine moiety has been successfully used as a phenyl bioisostere, leading to enhanced solubility and lipophilicity in a series of γ-secretase modulators. nih.gov Such replacements are most successful when the original phenyl ring is not involved in essential π–π stacking interactions with the target. nih.gov Applying this concept to this compound could lead to analogues with superior drug-like properties.

Conformational Analysis and Its Role in Molecular Interactions

The biological activity of a flexible molecule like this compound is determined by the three-dimensional structure it adopts when interacting with its target. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore essential for understanding its molecular interactions.

The piperidine ring can exist in various conformations, most notably chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. The orientation of substituents on the ring (axial vs. equatorial) is critical. The conformational free energies of substituted piperidines can be determined experimentally, often showing that the energetic preferences are similar to those in analogous cyclohexanes. nih.gov However, for piperidines with polar substituents, protonation of the ring nitrogen can cause a significant stabilization of the axial conformer due to electrostatic interactions. nih.gov In some cases, this effect is strong enough to reverse the conformational preference from equatorial to axial upon protonation. nih.gov

The acetamide portion of the molecule also possesses conformational flexibility, primarily around the C-N amide bond and the C-C single bonds. Theoretical calculations and spectroscopic methods can identify stable conformers, such as gauche and cis forms, in different environments. researchgate.net The relative stability of these conformers can be influenced by orbital interactions and solvent polarity. researchgate.net Understanding which conformation is the "bioactive" one—the conformation adopted upon binding to the target—is a key goal of conformational analysis and is crucial for structure-based drug design.

Molecular Pharmacology and Mechanism of Action Studies of N 2 1 Piperidinylcarbonyl Phenyl Acetamide

Identification and Characterization of Molecular Targets (In Vitro and Pre-clinical Models)

Receptor Binding Affinities and Selectivity Profiles

No specific data on the receptor binding affinities or selectivity profile of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is available in the reviewed literature.

Enzyme Inhibition and Activation Kinetics

Information regarding the specific enzyme targets, inhibition constants (Kᵢ), or IC₅₀ values for this compound is not present in the available scientific reports. While related sulfonamide-piperidine scaffolds have been investigated as carbonic anhydrase inhibitors, this activity cannot be attributed to the subject compound without direct experimental evidence nih.gov.

Protein-Ligand Interaction Mapping

There are no published studies, such as X-ray crystallography or molecular docking simulations, that detail the specific protein-ligand interactions of this compound with any biological target.

Cellular Pathway Modulation and Signal Transduction Investigations (In Vitro)

Studies on Intracellular Signaling Cascades

No investigations into the effects of this compound on intracellular signaling cascades have been reported.

Cell-Based Functional Assays for Target Engagement

There is no available data from cell-based functional assays that would confirm the engagement of this compound with a specific molecular target or its subsequent functional cellular effects.

Phenotypic Screening and Biological Activity Assessments (In Vitro and Pre-clinical Animal Models)

Phenotypic screening of analogous compounds has revealed a broad spectrum of biological activities, including anti-infective, central nervous system modulatory, and anticancer effects. These assessments in various biological models provide a foundational understanding of the potential therapeutic applications for this class of molecules.

The N-phenylacetamide and piperidine (B6355638) moieties are integral to various compounds investigated for anti-infective properties.

Antibacterial Activity: A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides demonstrated notable antimicrobial potency against a variety of bacterial and fungal strains. japsonline.comresearchgate.net These compounds were screened using the disc agar diffusion technique, with some exhibiting efficacy comparable to standard drugs like chloramphenicol. japsonline.comresearchgate.net Similarly, studies on 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives showed moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Another study highlighted that acetamide derivatives incorporating a para-chlorophenyl moiety displayed significant antibacterial properties. nih.gov The antibacterial mechanism of related acetamide derivatives of 2-mercaptobenzothiazole has been explored through molecular docking studies, which suggested that these compounds may interact with bacterial kinases and DNA gyrases. nih.gov

Antileishmanial Activity: Research into synthetic N-phenyl-2-phenoxyacetamides derived from carvacrol has shown significant antileishmanial activity against Leishmania braziliensis. nih.gov These compounds exhibited low toxicity in macrophage and Vero cell assays, with some derivatives demonstrating greater efficacy against the parasite than the precursor, carvacrol. nih.gov In another study, a series of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, also known as chalcones, were evaluated for their cytotoxicity against Leishmania (Viannia) panamensis promastigotes. scielo.br Two compounds from this series were found to be active against the parasite, suggesting that this structural class warrants further investigation for the treatment of cutaneous leishmaniasis. scielo.br

Antiviral Activity: The antiviral potential of related structures has also been explored. A study on N-substituted piperidine derivatives demonstrated their effectiveness against the influenza A/H1N1 virus in an MDCK cell model. nih.gov One derivative, in particular, showed a pronounced antiviral action, reducing the viral load significantly at low concentrations. nih.gov Furthermore, the broader class of pyridobenzothiazolone analogues, which share some structural similarities, has been identified as having broad-spectrum inhibitory activity against several respiratory viruses, including respiratory syncytial virus (RSV) and human coronavirus (HCoV). mdpi.com

Compounds with the N-phenylacetamide scaffold are widely recognized for their effects on the central nervous system and inflammatory pathways.

Anticonvulsant Activity: Anticonvulsants are pharmacological agents used to treat epileptic seizures by suppressing the excessive firing of neurons. wikipedia.org A significant body of research has focused on N-phenylacetamide derivatives as potential anticonvulsant agents. nub.rs A study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure test. nih.govresearchgate.net The anticonvulsant activity was found to be closely linked to the substitution pattern on the anilide moiety, with 3-(trifluoromethyl)anilide derivatives showing considerably higher protection. nih.gov Several of these molecules also demonstrated activity in the 6-Hz screen, a model for therapy-resistant epilepsy. nih.govresearchgate.net Further research on hybrid compounds combining pyrrolidine-2,5-dione and acetamide fragments has yielded derivatives with broad-spectrum anticonvulsant properties in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. mdpi.commdpi.comnih.govsemanticscholar.org

Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test (Mice, i.p.) nih.gov
CompoundSubstituent (Anilide Ring)Dose (mg/kg)Time (h)Activity (% Protection)
123-Cl1000.5Active (Protection Observed)
133-Cl (Morpholino derivative)1000.5Active (Protection Observed)
133-Cl (Morpholino derivative)3004Active (Protection Observed)
193-CF33000.5Highest Activity (Protection Observed)
193-CF31004Highest Activity (Protection Observed)
243-CF3 (Morpholino derivative)1000.5Active (Protection Observed)

Anti-inflammatory Activity: The acetamide moiety is a core structure in various pharmaceuticals that display anti-inflammatory properties. japsonline.com Studies on certain acetamide derivatives have demonstrated potential anti-inflammatory activity by evaluating their ability to scavenge radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. researchgate.netmdpi.comnih.gov Additionally, some compounds from the (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide series that showed anticonvulsant properties also revealed distinct anti-inflammatory activity in a carrageenan-induced aseptic inflammation model. mdpi.com

Multicellular tumor spheroids are 3D cell culture models that better mimic the in vivo environment of tumors and are increasingly used for screening anticancer drugs. nih.govplos.org While this compound itself was not identified as a lead compound in a broad screening of a chemical library on breast carcinoma spheroids, researchgate.net structurally related compounds have shown significant promise in cancer research.

A study of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives identified them as potent inhibitors of human carbonic anhydrase (CA) isoforms IX and XII. nih.gov These enzymes are overexpressed in many tumors due to hypoxia and contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis. Therefore, their inhibition is a key strategy in anticancer therapy. nih.gov

The synthesized piperidine-linked benzenesulfonamides were evaluated for their inhibitory activity against the cytosolic isoform hCA I and the tumor-associated isoforms hCA IX and XII. Several derivatives showed high potency and selectivity for the cancer-related isoforms. Notably, the 4-fluoro substituted derivative (compound 7h) was the most effective inhibitor of hCA IX, while the 4-hydroxy substituted derivative (compound 7b) was the most potent against hCA XII. In the context of chemically induced hypoxia, compound 7h also demonstrated a significant inhibitory effect on the proliferation of MCF-7 breast cancer cells. nih.gov

Inhibitory Activity (Ki, nM) of Selected 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Derivatives Against Carbonic Anhydrase Isoforms nih.gov
CompoundSubstituenthCA I (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
7b4-OH125.410.34.3
7h4-F350.51.210.5

Other research has also highlighted the anticancer potential of the broader N-phenylacetamide class of compounds. nih.govtbzmed.ac.ir For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent cytotoxic effects against prostate (PC3) and breast (MCF-7) carcinoma cell lines. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the computational chemistry and rational drug design approaches for the chemical compound This compound .

While the methodologies outlined in the query—such as molecular docking, QSAR modeling, and de novo design—are standard and powerful techniques in modern drug discovery, their application and detailed findings specifically for "this compound" are not documented in the accessible research. The scientific community has applied these computational methods to a wide array of other acetamide derivatives to explore their potential as therapeutic agents against various diseases. However, detailed studies focusing solely on the ligand-protein interactions, predictive activity models, and rational design of analogues for "this compound" have not been published.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses exclusively on this particular compound. The creation of such an article would require speculative data, which falls outside the scope of providing factual and evidence-based scientific information. Further research and publication on this specific molecule are needed before a detailed computational analysis can be compiled.

Computational Chemistry and Rational Drug Design Approaches for N 2 1 Piperidinylcarbonyl Phenyl Acetamide

Computational Prediction of Relevant Physicochemical Properties (e.g., Lipophilicity, Molecular Conformation)

Lipophilicity: This property, commonly expressed as the logarithm of the partition coefficient (logP), is crucial for membrane permeability and solubility. nih.gov Various in silico methods, from fragment-based approaches to whole-molecule property calculations, are used to estimate logP values. nih.govresearchgate.net Given the presence of both a lipophilic phenyl ring and a more polar amide and piperidine (B6355638) carbonyl group, the calculated logP would be a balance of these features. A positive correlation has been observed between a molecule's lipophilicity and its selection rate in certain biological contexts. The Fraction Lipophilicity Index (FLI), which combines logP and logD, is another metric used to define a drug-like range, typically between 0 and 8. nih.gov

Below is a table of predicted physicochemical properties for structurally related compounds, which can provide an estimate for N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.

PropertyPredicted Value RangeComputational MethodSignificance in Drug Design
logP 1.0 - 3.0Fragment-based methods (e.g., ClogP)Influences solubility, permeability, and metabolism. researchgate.net
Topological Polar Surface Area (TPSA) 50 - 80 ŲAtom-based calculationsPredicts passive molecular transport through membranes.
Number of Rotatable Bonds 3 - 6Molecular mechanicsAffects conformational flexibility and binding entropy.
Hydrogen Bond Donors 1Rule-basedImportant for target binding and solubility.
Hydrogen Bond Acceptors 2Rule-basedImportant for target binding and solubility.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated box of water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for each atom over a set period, often on the nanosecond to microsecond scale.

From the simulation trajectory, several key parameters can be analyzed:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the molecule's conformation. A stable RMSD suggests that the molecule has reached an equilibrium state. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the molecule. For this compound, one might expect higher fluctuations in the piperidine ring and the linker to the phenyl group compared to the more rigid phenylacetamide core.

Hydrogen Bonding Analysis: This can reveal the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for conformational stability and interactions with water or a target protein.

Solvent Accessible Surface Area (SASA): This parameter quantifies the portion of the molecule's surface that is accessible to the solvent, providing insights into its solubility and potential for hydrophobic interactions. researchgate.net

The following table summarizes the typical setup and outputs of an MD simulation for a small, flexible molecule like this compound.

Simulation ParameterTypical Value/MethodInformation Gained
Force Field AMBER, CHARMM, OPLSDescribes the potential energy of the system.
Solvent Model TIP3P, SPC/EExplicitly models the surrounding water molecules.
Simulation Time 100 ns - 1 µsAllows for sampling of a wide range of conformations.
Temperature 300 KSimulates physiological conditions.
Pressure 1 atmSimulates physiological conditions.
Analysis Metrics RMSD, RMSF, Hydrogen Bonds, SASAProvides insights into stability, flexibility, and interactions. researchgate.netnih.gov

By exploring the conformational landscape through MD simulations, researchers can gain a deeper understanding of the molecule's behavior, which is invaluable for rational drug design and the optimization of its pharmacological properties.

Analytical and Characterization Methodologies for N 2 1 Piperidinylcarbonyl Phenyl Acetamide in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the molecular-level investigation of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, providing definitive evidence of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to map out the complete atomic framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would correspond to the three distinct regions of the molecule: the substituted phenyl ring, the acetamide (B32628) group, and the piperidine (B6355638) ring.

Aromatic Region: The four protons on the ortho-disubstituted benzene (B151609) ring would appear as a complex series of multiplets, typically in the range of 7.0–8.0 ppm. The specific splitting patterns are dictated by ortho- and meta-coupling between adjacent protons.

Acetamide Group: The proton of the secondary amide (N-H) is expected to produce a singlet, which may be broad, in the downfield region of approximately 8.5-9.5 ppm. The three protons of the acetyl methyl group (-CH₃) would yield a sharp singlet around 2.1 ppm.

Piperidine Ring: The ten protons of the piperidine ring would exhibit complex and likely overlapping signals in the aliphatic region, typically between 1.5 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) would be the most downfield in this group due to the inductive effect of the nitrogen.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon environments in the molecule.

Carbonyl Carbons: Two distinct signals are expected for the two amide carbonyl carbons, typically appearing in the 168–172 ppm range.

Aromatic Carbons: Six signals would correspond to the carbons of the phenyl ring, appearing between approximately 120 and 140 ppm.

Aliphatic Carbons: Signals for the five distinct carbon environments of the piperidine ring would be observed in the 24–50 ppm range, along with a signal for the acetamide methyl carbon around 24 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AssignmentNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons¹H7.0 - 8.0Multiplet (m)
Acetamide N-H¹H8.5 - 9.5Singlet (s), broad
Piperidine Protons (α to N)¹H3.4 - 3.8Multiplet (m), broad
Piperidine Protons (β, γ)¹H1.5 - 1.8Multiplet (m), broad
Acetamide -CH₃¹H~2.1Singlet (s)
Amide C=O (x2)¹³C168 - 172-
Aromatic Carbons¹³C120 - 140-
Piperidine Carbons¹³C24 - 50-
Acetamide -CH₃¹³C~24-

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Molecular Ion Peak: The molecular formula of the compound is C₁₄H₁₈N₂O₂. ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~247.1441).

Fragmentation Pattern: Under tandem MS (MS/MS) conditions, predictable fragmentation pathways include the cleavage of the amide bonds. Common fragments would likely correspond to the loss of the acetyl group, cleavage yielding the piperidinylcarbonyl cation, or fragmentation of the piperidine ring itself. This data helps confirm the connectivity of the different structural motifs.

Table 2: Predicted Mass Spectrometry Data for this compound
ParameterPredicted ValueTechnique
Molecular FormulaC₁₄H₁₈N₂O₂-
Monoisotopic Mass246.1368 g/mol-
Protonated Molecular Ion [M+H]⁺~247.1441HRMS (e.g., ESI-QTOF)
Key Fragment 1Loss of CH₂CO (42 Da)MS/MS
Key Fragment 2Piperidine fragment (84 Da)MS/MS

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its amide and aromatic components.

N-H Stretch: A characteristic sharp absorption band for the secondary amide N-H bond of the acetamide group is expected around 3300 cm⁻¹.

C=O Stretches: Two distinct, strong absorption bands would be anticipated in the region of 1640–1690 cm⁻¹, corresponding to the carbonyl groups of the acetamide and the tertiary piperidinylcarbonyl amide. The exact positions can provide insight into the electronic environment and potential hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperidine groups are observed just below 3000 cm⁻¹.

Amide II Band: A prominent N-H bending vibration is expected around 1550 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Secondary Amide (N-H)Stretch~3300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Amide C=O (Acetamide)Stretch1660 - 1690
Amide C=O (Piperidinylcarbonyl)Stretch1640 - 1660
Aromatic C=CStretch~1600, ~1475
Secondary Amide (N-H)Bend (Amide II)~1550

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both isolating this compound from synthetic reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of the final compound. A C18 column with a mobile phase gradient, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be employed. Purity is assessed by integrating the area of the product peak relative to the total peak area in the chromatogram, usually with UV detection at a wavelength where the phenyl ring absorbs strongly.

Preparative Chromatography: For purification on a larger scale, preparative HPLC or supercritical fluid chromatography (SFC) can be utilized. These techniques are effective for separating structurally similar impurities from the target compound, ensuring a high degree of purity for subsequent studies.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination

Should this compound be successfully crystallized, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural information. This technique yields a three-dimensional model of the molecule as it exists in the solid state.

Although no public crystal structure for this compound is available, a crystallographic analysis would determine:

Molecular Conformation: The precise dihedral angles between the plane of the phenyl ring and the planes of the two amide groups.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds. It is highly probable that the N-H of the acetamide group would act as a hydrogen bond donor to an oxygen atom of a neighboring molecule, forming chains or dimeric structures in the solid state.

Advanced Techniques for In Vitro Metabolic Stability and Permeability Studies (Non-Human)

In the context of medicinal chemistry research, evaluating the metabolic stability and membrane permeability of a compound is crucial. These non-human, in vitro assays help predict the pharmacokinetic behavior of a molecule.

Metabolic Stability Assays: The stability of this compound would typically be assessed by incubating it with liver microsomes from preclinical species (e.g., mouse or rat) in the presence of the cofactor NADPH. The concentration of the compound is monitored over time using LC-MS analysis. From this data, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance can be calculated, providing an early indication of how rapidly the compound might be metabolized in vivo.

Permeability Assays: To estimate its ability to cross biological membranes, the compound could be evaluated in a Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures passive diffusion across a synthetic lipid membrane. Alternatively, cell-based models, such as the Caco-2 cell monolayer assay, can be used to assess both passive permeability and the potential for active transport across an intestinal epithelial barrier model.

No specific experimental data for these advanced assays on this compound are currently available in the public domain.

Advanced Research Directions and Future Perspectives for N 2 1 Piperidinylcarbonyl Phenyl Acetamide

Exploration of Novel Target Families and Uncharted Biological Spaces

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. xisdxjxsu.asianbinno.com This suggests that N-[2-(1-piperidinylcarbonyl)phenyl]acetamide could hold potential against a variety of biological targets. Future research should prioritize broad-based screening to explore these uncharted biological spaces.

Systematic evaluation of derivatives has revealed potent activities across diverse target families. For instance, different N-phenylacetamide conjugates have been synthesized and shown to act as inhibitors of carbonic anhydrase, an enzyme family implicated in several diseases. nih.gov Other research has focused on developing acetamide (B32628) derivatives as cholinesterase inhibitors for potential neurological applications. nih.gov Furthermore, the introduction of specific moieties, such as 4-arylthiazole, has led to N-phenylacetamide derivatives with significant antibacterial activity. mdpi.comnih.gov The anticancer potential of this scaffold has also been demonstrated, with certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showing cytotoxicity against cancer cell lines. nih.gov

Given the established versatility of this chemical class, a forward-thinking approach for this compound would involve screening against target families where related compounds have shown promise.

Table 1: Biological Activities of Various N-Phenylacetamide Derivatives

Derivative Class Biological Activity Target/Application Area
N-phenylacetamide-2-oxoindole conjugates Carbonic Anhydrase Inhibition Multiple Disease Areas
N-substituted acetamides with piperidine (B6355638) Cholinesterase Inhibition Neurodegenerative Disease
N-phenylacetamides with 4-arylthiazole Antibacterial Infectious Disease
2-(4-Fluorophenyl)-N-phenylacetamides Anticancer / Cytotoxic Oncology

This table is generated from data found in scientific literature. nih.govnih.govmdpi.comnih.govekb.eg

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools for identifying novel drug candidates and optimizing existing scaffolds. nih.govresearchgate.net These technologies can be pivotal in exploring the potential of this compound.

AI/ML algorithms can accelerate discovery through several mechanisms:

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate potential protein targets for small molecules. frontiersin.org

Virtual Screening: ML models can screen massive virtual libraries of compounds against a specific target, identifying molecules with a high probability of being active and flagging those with disadvantageous scaffolds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules or suggest modifications to a known scaffold to improve its properties. frontiersin.org These models can learn the underlying grammar of molecular graphs from very small datasets, making them highly efficient for generating novel candidates. digitellinc.comyoutube.com

Property Prediction: AI is increasingly used for in silico evaluation of critical properties, including quantitative structure-activity relationships (QSAR) and toxicity prediction. nih.govresearchgate.net

Development of Advanced Delivery Systems for Research Applications (Non-clinical)

The translation of a promising compound from the bench to preclinical models often hinges on its formulation. Advanced drug delivery systems (DDS) offer a solution to common challenges like poor solubility and off-target effects, thereby enhancing a compound's utility in non-clinical research. nih.gov

For a research compound like this compound, developing a suitable DDS could be crucial for enabling in vitro and in vivo studies. Key technologies in this area include:

Nanocarriers: Systems like lipid nanoparticles (LNPs), liposomes, and polymeric nanoparticles can encapsulate small molecules, improving their stability and bioavailability. nih.govfrost.com By functionalizing the surface of these nanoparticles, they can be targeted to specific tissues or cells, which is particularly useful for expanding the range of druggable targets. astrazeneca.com

Prodrug Strategies: Modifying the compound into a prodrug that converts to the active form under specific physiological conditions can improve its delivery profile. frost.com

Self-Assembling Nanodrugs: An emerging area involves designing molecules that can self-assemble into nanoparticles without the need for additional carriers. nih.gov This approach, often utilized with natural small molecules, maximizes the drug load and simplifies formulation. nih.govrsc.org

By leveraging these advanced systems, researchers can better investigate the biological activities of this compound in complex biological environments, ensuring that its potential is not overlooked due to formulation-related issues.

Collaborative Research Opportunities and Interdisciplinary Studies

The journey of a chemical compound from synthesis to a validated research tool is inherently complex and interdisciplinary. Future exploration of this compound would be significantly enhanced through collaborative research models. indianabiosciences.org

Academic-industry collaborations are increasingly recognized as a key driver of pharmaceutical innovation. acs.org Such partnerships merge the foundational research and target discovery strengths of academia with the drug development and optimization expertise of industry. For a molecule like this compound, a collaborative framework could involve:

Academic medicinal chemists synthesizing novel derivatives. georgetown.edu

University biologists and pharmacologists performing initial screening and mechanism-of-action studies. indianabiosciences.org

Industry partners or Contract Research Organizations (CROs) providing resources for scaled-up synthesis, advanced assays, and preclinical development. tandfonline.com

Computational chemists and data scientists applying AI/ML models to guide the discovery process. indianabiosciences.org

Building relationships based on trust, open communication, and flexibility is essential for the success of these collaborations. tandfonline.com Such interdisciplinary efforts ensure that all facets of the compound's potential are rigorously investigated.

Unexplored Derivatization Strategies and Novel Scaffolds

The core structure of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR). A systematic derivatization strategy is a cornerstone of medicinal chemistry for optimizing a lead compound.

Future synthetic efforts could focus on modifying three key regions of the molecule:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) could modulate electronic properties and lipophilicity, potentially improving target engagement and pharmacokinetic properties.

The Acetamide Linker: The length and nature of the linker can be altered. For example, creating phenoxyacetamide derivatives has been a successful strategy for other compound classes. nih.gov

The Piperidine Moiety: The piperidine ring can be substituted or replaced with other heterocyclic systems to explore different spatial arrangements and interactions with target proteins.

Published synthetic routes for related N-phenylacetamide derivatives often involve reacting a key intermediate with various electrophiles or amines to generate a library of analogues. nih.govnih.govnih.gov For instance, reacting p-phenylenediamine (B122844) precursors with acyl chlorides and subsequently with other reagents has been used to create N-phenylacetamides containing thiazole (B1198619) moieties. nih.gov

Table 2: Potential Derivatization Strategies for SAR Exploration

Molecular Region Modification Strategy Rationale
Phenyl Ring Introduction of electron-withdrawing or -donating groups Modulate binding affinity and metabolic stability
Acetamide Linker Alteration of linker length or rigidity Optimize spatial orientation for target binding

Academic Patenting and Intellectual Property Landscape in Compound Discovery

Intellectual property (IP) protection is a critical component of translating chemical discoveries from the laboratory into valuable assets that can attract further investment and development. acdlabs.com For any novel derivatives of this compound that demonstrate significant and unexpected biological activity, academic patenting should be a primary consideration.

The most valuable form of protection for a new drug candidate is a "composition of matter" patent, which claims the novel chemical entity (NCE) itself. ox.ac.uk This provides a strong competitive advantage. Universities and research institutions are increasingly active in patenting their discoveries to facilitate licensing to commercial partners. quarles.com

The current IP landscape shows several trends:

Data-Driven Analysis: Patent databases are now being used with data visualization tools to analyze chemical trends, identify emerging areas of research, and map the competitive landscape. nih.govacs.org

AI in Inventorship: The rise of generative AI is creating new challenges and opportunities in patent law, particularly concerning inventions where an AI system contributes to the design of a novel compound. ipbusinessacademy.orgacs.org

Target-Specific Patenting: A significant portion of patent applications in drug discovery is focused on a few highly competitive biological targets. nih.gov

If research into this compound yields a novel derivative with a unique biological profile, securing patent protection would be a crucial step in its potential journey toward further development. This requires accurate and unambiguous documentation of the chemical structure and its utility. acdlabs.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1-piperidinylcarbonyl)phenyl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-aminophenyl ketones with piperidine derivatives via nucleophilic acyl substitution, followed by acetylation. For example:

React 2-nitrobenzaldehyde with piperidine under basic conditions to form the piperidinylcarbonyl intermediate.

Reduce the nitro group to an amine using iron powder in acidic media (e.g., HCl) .

Acetylate the amine using acetic anhydride or acetyl chloride.

  • Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve reaction efficiency and yield . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Quantify using HPLC with UV detection (λ = 254 nm) and compare against certified reference standards .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., acetyl CH3_3 at ~2.1 ppm, piperidinyl protons at 1.4–3.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C14_{14}H17_{17}N2_2O2_2: 253.12 g/mol) .

Q. What safety precautions are necessary when handling this compound?

  • Exposure Controls : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and skin contact due to potential irritancy (classified under GHS Category 2 for skin/eye irritation) .
  • Emergency Protocols : In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be resolved?

  • Root-Cause Analysis :

  • Assay Variability : Standardize cell lines (e.g., HEK-293 vs. CHO) and buffer conditions (pH, temperature) to minimize discrepancies .
  • Purity Verification : Use LC-MS to rule out batch-to-batch impurities (e.g., unreacted intermediates) affecting bioactivity .
    • Validation : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS studies?

  • Structural Modifications :

  • Introduce lipophilic groups (e.g., fluorinated aryl rings) to enhance blood-brain barrier (BBB) penetration .
  • Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) to improve bioavailability .
    • In Silico Modeling : Predict logP (target ~2–3) and P-glycoprotein substrate potential using tools like SwissADME .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • Impurity Profiling :

  • LC-MS/MS : Detect and quantify residual solvents (e.g., DMF) or side products (e.g., deacetylated derivatives) at ppm levels .
  • GC-MS : Monitor volatile byproducts (e.g., acetic anhydride) with a DB-5MS column and EI ionization .
    • Quality Control : Establish acceptance criteria (e.g., ≤0.1% impurities) aligned with ICH guidelines .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting results in receptor binding assays?

  • Methodological Refinement :

  • Use radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to validate competitive binding .
  • Perform kinetic studies to differentiate allosteric vs. orthosteric interactions .
    • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., σ-1 or mAChRs) and identify critical hydrogen bonds/π-stacking .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC50_{50} data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.